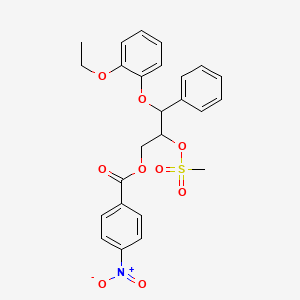
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, utilizing various reagents and catalysts to achieve the desired structure. Research on similar compounds, such as the synthesis and spectral studies of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives, provides insights into the methodologies that might be applicable for the synthesis of our compound of interest. These processes often involve nucleophilic substitution reactions, esterification, and the use of sulfonyl and nitro groups as key functional components in the molecular framework (El-Bardan, 1992).
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using spectroscopic techniques such as FT-IR, 1H NMR, and X-ray crystallography. For compounds related to our molecule of interest, studies have demonstrated the use of these techniques to determine structural aspects, including the arrangement of functional groups and the overall molecular geometry. For instance, research on the structure of 1:1 complexes with various reagents highlighted the arrangement of sulfonyl and nitro groups and their impact on molecular stability and reactivity (Huczyński et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Studies on related molecules have explored reactions such as carbon-sulfur bond fission and the formation of σ-adducts, shedding light on the potential reactivity paths for our compound of interest. Such reactions are pivotal in understanding how these compounds can further react or be modified for various applications (Asghar et al., 2008).
Physical Properties Analysis
The physical properties of organic compounds, including melting and boiling points, solubility, and crystalline structure, are critical for their practical applications. Research on compounds with similar structural features has focused on understanding how variations in molecular structure affect these physical properties. For instance, studies on the inclusion compounds of tetrakis(4-nitrophenyl)methane provide insights into the impact of molecular interactions on the physical state and solvability of such compounds (Thaimattam et al., 2001).
Applications De Recherche Scientifique
Optical Resolution and Characterization : The compound (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane and its derivatives have been explored in the synthesis of optically active compounds. For instance, the optical resolution of related compounds was used to obtain optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a process that involved preferential crystallization and rigorous characterization techniques (Shiraiwa et al., 2003).
Molecular Cyclization and Reorganization : Research has demonstrated the utility of related sulfone compounds in molecular cyclization processes. Notably, rhodium-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate resulted in the formation of sulfonylated unsaturated piperidines, indicating the potential of these compounds in complex chemical syntheses (Furukawa et al., 2019).
Structural Analysis and Intermolecular Interactions : Studies have been conducted on nimesulide derivatives structurally similar to (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane. These studies involved X-ray powder diffraction to determine crystal structures and analyze the nature of intermolecular interactions, providing insights into the structural dynamics of such compounds (Dey et al., 2015).
Spectroscopic Characterization of Related Substances : The detection and characterization of trace-level related substances in drug compounds have been achieved using advanced techniques like NMR, FT-IR, and HRMS. This research paves the way for understanding the chemical nature and potential impurities associated with compounds like (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane (Jayachandra et al., 2018).
Application in Organic Syntheses and Catalysis : The molecular structure and reactivity of compounds akin to (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane have been leveraged in organic syntheses and catalytic processes. These include the synthesis of enantioenriched reagents, preparation of poly(ethylene glycol) derivatives, and applications in cyclohexene oxidation (Johns et al., 2003; Sedlák et al., 2008; Saka et al., 2013).
Molecular Electrostatic Potential and Surface Analysis : Advanced analysis techniques have been applied to compounds similar to (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane. This includes ab initio structure determination from powder X-ray diffraction and quantitative analysis of molecular surface electrostatic potential, shedding light on the molecular behavior and interactions at the atomic level (Dey et al., 2016).
Propriétés
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO9S/c1-3-32-21-11-7-8-12-22(21)34-24(18-9-5-4-6-10-18)23(35-36(2,30)31)17-33-25(27)19-13-15-20(16-14-19)26(28)29/h4-16,23-24H,3,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHNDUASQGQRFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)


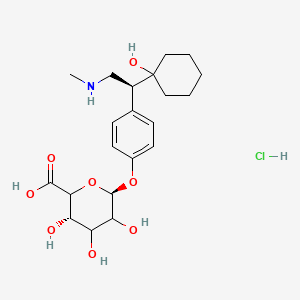
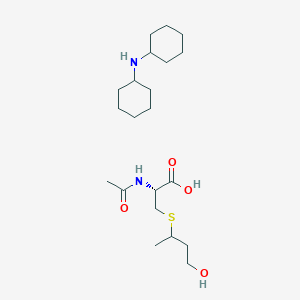
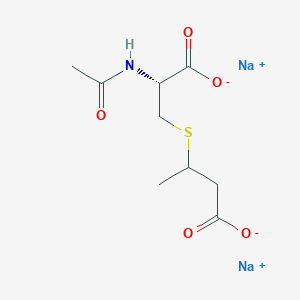
![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
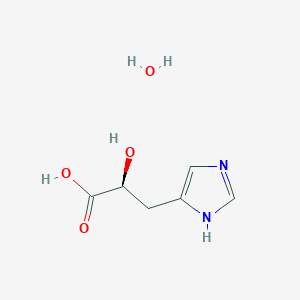
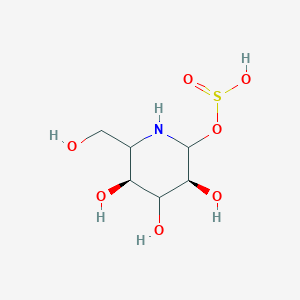
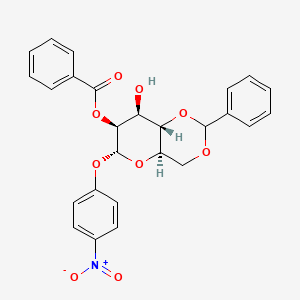

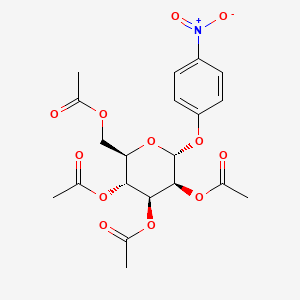
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)